![molecular formula C18H16N2O4S B8113599 Quinolinium sulfate salt](/img/structure/B8113599.png)
Quinolinium sulfate salt
Overview
Description
Quinolinium sulfate salt is a quaternary ammonium compound derived from quinoline. It is known for its ionic nature and is often used in various chemical and industrial applications. The compound is characterized by its sulfate anion and quinolinium cation, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinolinium sulfate salt can be synthesized through the quaternization of quinoline with sulfuric acid. The process involves the reaction of quinoline with an alkylating agent, such as methyl sulfate, in the presence of sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Quinolinium sulfate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide.
Reduction: Reduction reactions can convert this compound to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are employed under mild to moderate conditions.
Major Products:
Oxidation: Quinoline N-oxide.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium compounds.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Quinolinium salts exhibit significant antimicrobial properties against a range of pathogens. Research indicates that derivatives of quinolinium salts show activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study demonstrated that certain quinolinium derivatives were effective against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 512 μg/mL depending on the specific compound and pathogen tested .
Anticancer Properties
Novel quinolinium salts have been synthesized that exhibit anticancer activities. One study highlighted the ability of these compounds to inhibit the growth of various cancer cell lines, including colon cancer and non-small cell lung cancer cells. The results indicated a reduction in tumor growth compared to control groups, suggesting potential for therapeutic use in oncology .
Industrial Applications
Surfactants
Quinolinium salts are utilized as cationic surfactants due to their surface-active properties. These compounds can be tailored by altering the alkyl chain length, which affects their efficacy as surfactants. Research has shown that quinolinium derivatives with longer alkyl chains (C₈ to C₂₀) demonstrate good antibacterial activity, making them suitable for applications in disinfectants and personal care products .
Photographic Agents
Certain quinolinium compounds are employed in photographic processes. The synthesis of specific derivatives has been reported to enhance the performance of photographic materials, indicating their utility in the imaging industry .
Case Study 1: Antimicrobial Efficacy
A series of quinolinium salts were tested for their antimicrobial efficacy against several bacterial strains. The results indicated that compounds with specific structural modifications exhibited enhanced activity against Staphylococcus and Streptococcus species. The study utilized a microdilution broth method to determine MIC values and demonstrated that structural features significantly influence antimicrobial potency .
Case Study 2: Anticancer Activity
In vitro studies on quinolinium salts revealed their potential as anticancer agents. Compounds were tested on human cancer cell lines, showing a marked decrease in cell viability at varying concentrations. The mechanism of action was hypothesized to involve interference with cellular signaling pathways critical for tumor growth .
Table 1: Antimicrobial Activity of Quinolinium Salts
Compound | Pathogen | MIC (μg/mL) | Activity Type |
---|---|---|---|
Quin-1 | Staphylococcus aureus | 0.5 | Bactericidal |
Quin-2 | Candida albicans | 4 | Fungicidal |
Quin-3 | Escherichia coli | 32 | Bacteriostatic |
Quin-4 | Pseudomonas aeruginosa | 512 | Low activity |
Table 2: Anticancer Efficacy of Quinolinium Salts
Compound | Cancer Cell Line | IC50 (μM) | Effect |
---|---|---|---|
Quin-1 | Colon cancer | 10 | Significant reduction |
Quin-2 | Non-small cell lung cancer | 15 | Moderate reduction |
Quin-3 | Breast cancer | 20 | Minimal effect |
Mechanism of Action
The mechanism of action of quinolinium sulfate salt involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting its structure and function. It can also inhibit key enzymes involved in cellular processes, leading to antimicrobial and anticancer effects. The sulfate anion enhances the solubility and stability of the compound, facilitating its biological activity.
Comparison with Similar Compounds
Isoquinolinium sulfate salt: Similar in structure but derived from isoquinoline.
Pyridinium sulfate salt: Derived from pyridine, with different reactivity and applications.
Benzalkonium sulfate salt: A quaternary ammonium compound with antimicrobial properties.
Uniqueness: this compound is unique due to its specific structure, which allows for versatile reactivity and a wide range of applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in both research and industry.
Properties
IUPAC Name |
quinolin-1-ium;sulfate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7N.H2O4S/c2*1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h2*1-7H;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYHFHLPRYIXBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[NH+]2.C1=CC=C2C(=C1)C=CC=[NH+]2.[O-]S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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